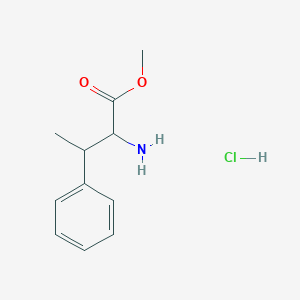

Methyl 2-amino-3-phenylbutanoate hydrochloride

Description

Methyl 2-amino-3-phenylbutanoate hydrochloride is a chiral amino acid ester derivative with a phenyl substituent at the β-carbon (3-position) and a methyl ester group. Its structure combines hydrophilic (amino and ester groups) and hydrophobic (phenyl) moieties, making it valuable in pharmaceutical synthesis and asymmetric catalysis. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in reactions under acidic conditions .

Properties

IUPAC Name |

methyl 2-amino-3-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGBOPKGNYIOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-09-6 | |

| Record name | methyl 2-amino-3-phenylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-phenylbutanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.

-

Esterification

Reactants: 2-amino-3-phenylbutanoic acid, methanol

Catalyst: Sulfuric acid

Conditions: Reflux the mixture for several hours

-

Formation of Hydrochloride Salt

Reactants: Methyl 2-amino-3-phenylbutanoate, hydrochloric acid

Conditions: Stir the mixture at room temperature until the salt precipitates

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-phenylbutanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-phenylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Imines or nitriles

Reduction: Alcohols

Substitution: Amides or other substituted derivatives

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-3-phenylbutanoate hydrochloride is utilized across several scientific domains:

Pharmaceutical Research

The compound is investigated for its potential anticonvulsant activity , suggesting its role in controlling seizures. Studies have shown that it may interact with neuronal targets to alter activity, potentially reducing seizure frequency or severity .

Synthetic Chemistry

It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can produce nitro derivatives.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions to form various derivatives.

Methyl 2-amino-3-phenylbutanoate hydrochloride acts as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their potential therapeutic effects in treating various conditions, including cardiovascular diseases and neurological disorders .

Industrial Applications

In the industrial sector, this compound is used in the production of fine chemicals and as a reagent in various processes, highlighting its versatility beyond laboratory settings.

Case Studies

Several studies have documented the efficacy and applications of methyl 2-amino-3-phenylbutanoate hydrochloride:

- Anticonvulsant Studies : Research involving models of chemically-induced seizures demonstrated that derivatives of this compound exhibit prolonged antiseizure effects, indicating its potential for therapeutic use in epilepsy management .

- Cardiovascular Effects : A study highlighted the compound's ability to lower blood pressure in animal models, suggesting its utility in treating hypertension .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-phenylbutanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative or final product synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Methyl 2-Amino-3-Methylbutanoate Hydrochloride (CAS 5619-05-6)

- Key Difference : A methyl group replaces the phenyl at the 3-position.

- Impact : Reduced steric bulk and hydrophobicity compared to the phenyl-substituted analog. This compound is often used as a precursor in peptide synthesis due to its simpler structure .

b) Ethyl (2S,3S)-2-Amino-3-Phenylbutanoate Hydrochloride (CAS 1011264-01-9)

- Key Difference : Ethyl ester instead of methyl ester.

- Impact : Increased lipophilicity (higher logP) and slower ester hydrolysis rates, which may influence metabolic stability in drug design .

c) 2-{[(4-Chlorophenyl)methyl]amino}-3-Methylbutanoic Acid Hydrochloride (CAS 1396965-14-2)

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (Water) |

|---|---|---|---|

| Methyl 2-amino-3-phenylbutanoate HCl | 229.7 | 1.8 | High (hydrochloride salt) |

| Methyl 2-amino-3-methylbutanoate HCl | 167.6 | 0.5 | Very high |

| Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl | 243.7 | 2.3 | Moderate |

| 2-{[(4-Cl-Ph)methyl]amino}-3-MeBA HCl | 278.18 | 3.1 | Low |

Note: logP values estimated using fragment-based methods; solubility trends derived from salt forms and substituent polarity .

Biological Activity

Methyl 2-amino-3-phenylbutanoate hydrochloride, a derivative of phenylalanine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

Methyl 2-amino-3-phenylbutanoate hydrochloride is characterized by the following structural formula:

| Property | Description |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 217.68 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

The compound's unique arrangement of functional groups contributes to its distinct biological activities compared to its analogs, such as methyl 3-amino-3-phenylpropanoate and phenibut .

The biological activity of methyl 2-amino-3-phenylbutanoate hydrochloride is primarily attributed to its interaction with various biological macromolecules. It acts as a ligand for specific receptors and enzymes, influencing their activity. The stereochemistry of the compound is crucial for determining its binding affinity and selectivity. Potential pathways involved include:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and pain perception.

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic effects in various conditions .

Analgesic and Anti-inflammatory Effects

Research indicates that methyl 2-amino-3-phenylbutanoate hydrochloride exhibits significant analgesic properties. In vivo studies have demonstrated its efficacy in reducing pain responses when administered alongside nitric oxide (NO) modulators . The compound's interaction with GABAergic pathways suggests a potential role in pain modulation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that derivatives of methyl 2-amino-3-phenylbutanoate can exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this scaffold demonstrated IC50 values indicating effective inhibition of tumor growth .

Case Studies

- Pain Management : A study investigated the combined effects of methyl 2-amino-3-phenylbutanoate hydrochloride with L-arginine on antinociceptive responses in animal models. Results indicated a significant reduction in pain sensitivity, suggesting its potential as an analgesic agent .

- Antitumor Activity : Another research project focused on synthesizing derivatives from methyl 2-amino-3-phenylbutanoate for evaluation against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The synthesized compounds exhibited promising antitumor activity with low IC50 values, indicating their effectiveness in inhibiting cell proliferation .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of methyl 2-amino-3-phenylbutanoate hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.